Direct Bandgap Alignment with 1.3–1.55 μm Fiber-Optic Transmission Window vs. GaAs and Si
InP exhibits a direct bandgap of 1.34–1.35 eV at 300 K, corresponding to a maximum absorption/emission wavelength of ~920 nm and efficient operation in the 1.0–1.6 μm range. This aligns optimally with the minimal-attenuation window (1.3–1.55 μm) of silica optical fibers [1]. In contrast, GaAs has a direct bandgap of 1.43 eV, corresponding to ~870 nm cutoff, making it suboptimal for long-haul fiber-optic transmission. Silicon has an indirect bandgap of 1.14 eV and fundamentally cannot support efficient stimulated emission, precluding its use in laser sources [2]. The direct nature of InP‘s bandgap enables spontaneous and stimulated emission with radiative recombination efficiency unattainable in Si-based platforms [3].
| Evidence Dimension | Bandgap (eV) and optical emission capability at 300 K |
|---|---|
| Target Compound Data | 1.34–1.35 eV (direct), efficient emission at 1.0–1.6 μm |
| Comparator Or Baseline | GaAs: 1.43 eV (direct), ~870 nm cutoff; Si: 1.14 eV (indirect), no efficient light emission |
| Quantified Difference | InP emission aligns with fiber-optic C-band (1.55 μm) and O-band (1.31 μm); GaAs emission is 80–110 nm blue-shifted relative to O-band; Si incapable of laser operation |
| Conditions | Room temperature (300 K), bulk crystalline material |
Why This Matters
For optical communication system procurement, InP is the only substrate among these three that natively supports efficient laser and detector operation in the standard fiber-optic transmission bands, directly enabling long-haul and metro network components.
- [1] Electricity-Magnetism.org. Indium Phosphide (InP) Diode: Material Properties and Applications. 2023. View Source
- [2] PMC/NCBI. Table 1: Properties of Semiconductor Materials for SMMW Devices. 2024. View Source
- [3] Wikipedia. Indium Phosphide. Accessed April 2026. View Source
